

# Spectroscopic Elucidation of Kigamicin C: A Technical Guide

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## Compound of Interest

Compound Name: *Kigamicin C*

Cat. No.: B016708

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## Executive Summary: The "Anti-Austerity" Target[2]

**Kigamicin C** is a polycyclic ether macrolide antibiotic isolated from *Amycolatopsis* sp.[1] (strain ML630-mF1).[1] It has garnered significant attention in drug development due to its unique mechanism of action: the selective cytotoxicity against pancreatic cancer cells (PANC-1) under nutrient-starved conditions—a strategy known as "anti-austerity." [1][2]

This guide details the spectroscopic workflow required to elucidate the complex structure of **Kigamicin C** (C

H

NO

), which features a fused benzochromenone core, a polycyclic ether system, and a specific glycosidic linkage. The elucidation process described here synthesizes High-Resolution Mass Spectrometry (HR-MS), 1D/2D Nuclear Magnetic Resonance (NMR), and stereochemical analysis.

## Isolation and Preliminary Characterization

Before advanced NMR analysis, the purity and molecular composition must be established. The isolation protocol leverages the compound's polarity and UV-active chromophores.[1]

## Physicochemical Profile[1][3][4]

- Appearance: Pale yellow powder.[1][2]
- Solubility: Soluble in DMSO, MeOH, and CHCl<sub>3</sub>; insoluble in water and hexane.
- UV Absorption:  
(MeOH) at ~235, 290, and 360 nm, indicative of the benzochromenone chromophore.

## Mass Spectrometry (HR-FAB-MS)

The molecular formula is determined via High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).[1]

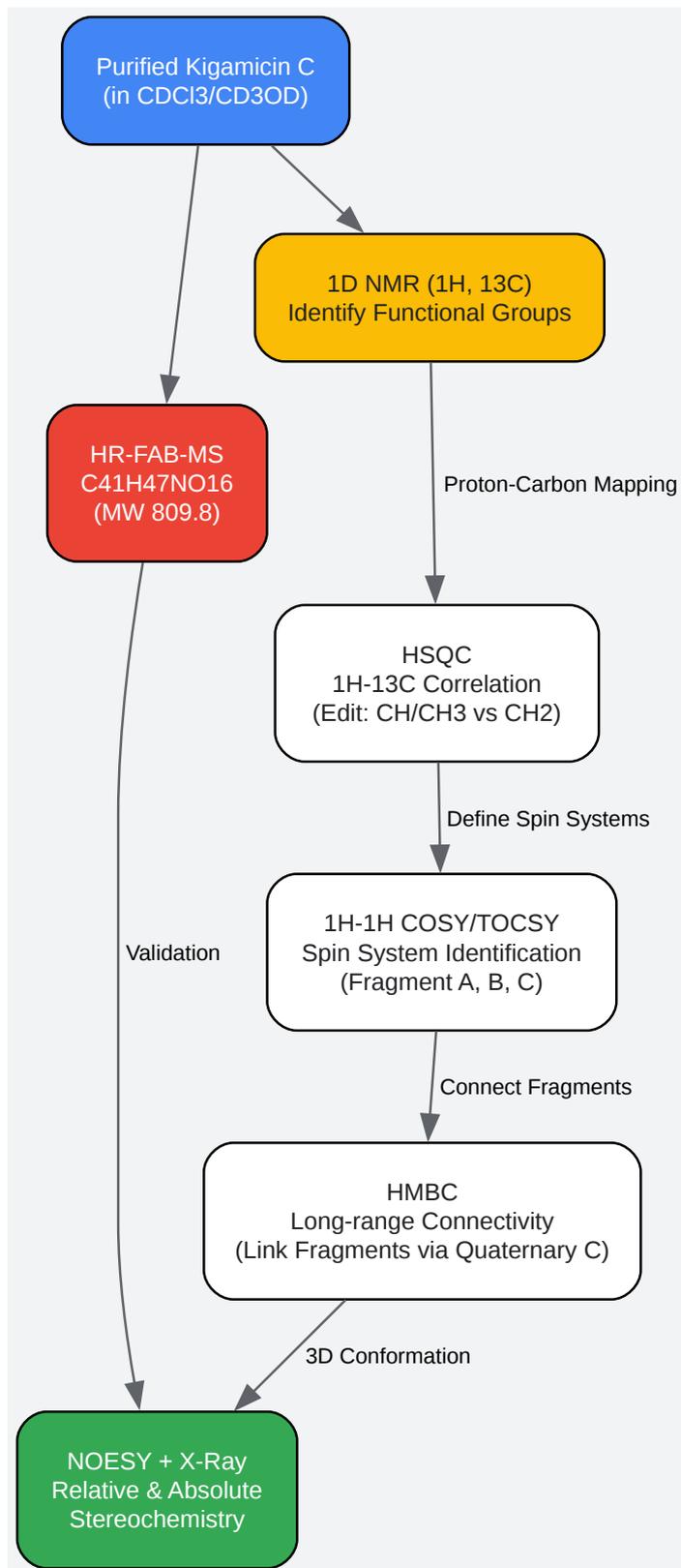
- Observed Ion:  
at m/z 810.2970.[1]
- Calculated Formula: C<sub>22</sub>H<sub>16</sub>NO<sub>2</sub>  
(Calcd for C<sub>22</sub>H<sub>16</sub>NO<sub>2</sub>)  
: 810.2973).[1]
- Unsaturation Number: 19 degrees of unsaturation (consistent with the fused aromatic system and multiple rings).

## The NMR Strategy: Connectivity and Assignments

Elucidating **Kigamicin C** requires a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe to resolve overlapping signals in the polyether region (3.0–5.0 ppm).

## The Elucidation Workflow

The following Graphviz diagram outlines the logical flow from raw data to structural assignment.



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Figure 1: Structural elucidation workflow for **Kigamicin C**, moving from elemental composition to 3D stereochemistry.

## Fragment Assembly Logic

The structure is solved by dividing the molecule into three distinct domains based on chemical shifts:

- Domain A (Benzochromenone Core): Low-field aromatic protons and carbonyl carbons.[1]
- Domain B (Polycyclic Ether): Mid-field oxymethine protons (3.5–5.0 ppm) and aliphatic carbons.[1]
- Domain C (Sugar Moiety): Distinct anomeric signal and methyl doublet.[1]

## Mechanistic Insight: HMBC Connectivity

The critical step is linking the sugar moiety to the aglycone. This is achieved via HMBC (Heteronuclear Multiple Bond Correlation).[1]

- Observation: A correlation is observed between the anomeric proton of the sugar (H-1') and an oxygenated carbon on the polyether core.[1]
- Causality: This confirms the position of the glycosidic linkage, a common variability point in **Kigamicin** congeners.

## Spectroscopic Data Summary

The following table summarizes representative NMR data derived from the core elucidation literature (Kunimoto et al., 2003). Note: Chemical shifts are approximate and solvent-dependent (typically CDCl

).[1]

### Table 1: Representative NMR Data for Kigamicin C (600 MHz, CDCl ) [1]

Position	Type	(ppm), Mult., J (Hz)	(ppm)	Key HMBC Correlations (H C)
Aglycone Core				
C-1	C=O	-	180.5	H-3, H-5
C-3	CH	7.85, s	118.2	C-1, C-4a
C-5	CH	7.50, s	109.5	C-1, C-4, C-6
C-8 (Phenol)	C-OH	11.50 (OH), s	162.1	C-7, C-8, C-9
Polyether Region				
C-15	CH-O	4.25, m	75.4	C-13, C-14, C-16
C-18	CH-O	3.85, dd	80.1	C-17, C-19
C-22 (Me)	CH	1.25, d, 6.5	18.5	C-21, C-22
Sugar Moiety				
C-1' (Anomeric)	CH	4.95, d, 3.5	98.2	Aglycone Linkage Site
C-3' (OMe)	OMe	3.45, s	56.8	C-3'
C-5'	CH	3.80, dq	68.5	C-1', C-4'
C-6' (Me)	CH	1.30, d, 6.2	17.5	C-4', C-5'

Note: The "Type" column indicates the carbon environment. "Key HMBC" denotes the critical long-range couplings used to stitch the fragments together.<sup>[1]</sup>

## Stereochemical Determination

Given the 19 degrees of unsaturation and multiple chiral centers in the polyether ring, 2D NOESY is insufficient for absolute configuration.

## Relative Stereochemistry (NOESY)

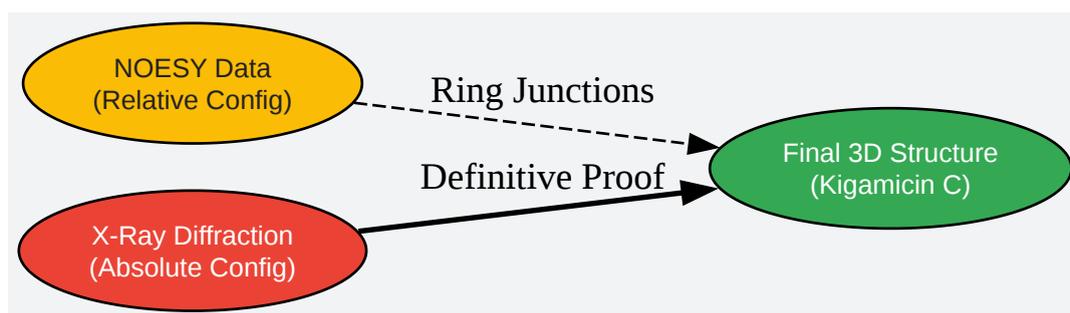
Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the relative orientation of protons on the fused rings.

- Protocol: Mixing time of 500–800 ms.
- Key Correlation: Strong NOE between H-15 and H-19 indicates a cis-fusion or specific ring pucker.[1]

## Absolute Stereochemistry (X-Ray & Degradation)

Because **Kigamicin C** contains a sugar and a complex aglycone, a dual approach is required:

- X-Ray Crystallography: Suitable crystals of **Kigamicin C** (or its heavy-atom derivative) are grown from MeOH/CHCl<sub>3</sub>.  
.[1] This provides the definitive absolute configuration of the rigid core.
- Chemical Degradation (Validation): Acid hydrolysis yields the sugar fragment. The absolute configuration of the sugar is determined by optical rotation or modified Mosher's method after derivatization.



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Figure 2: Integration of NOESY and X-ray data for final stereochemical assignment.

## Experimental Protocols

### NMR Sample Preparation

Objective: Maximize signal-to-noise ratio for limited natural product samples.

- Solvent Selection: Use CDCl<sub>3</sub>

(99.8% D) for general characterization.<sup>[1]</sup> If solubility is poor or signals overlap, switch to Pyridine-

or Benzene-

to induce solvent-induced shifts (ASIS).<sup>[1]</sup>

- Concentration: Dissolve 2–5 mg of purified **Kigamicin C** in 0.6 mL solvent.
- Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to ensure shimming stability.<sup>[1]</sup>

## HR-MS Acquisition

Objective: Determine exact mass.

- Matrix: 3-nitrobenzyl alcohol (NBA).<sup>[1]</sup>
- Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) in positive mode.<sup>[1]</sup>
- Calibration: Use PEG or CsI clusters for internal calibration to achieve <5 ppm mass accuracy.

## References

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